6,6'-((3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine

Catalog No.
S15814369
CAS No.
138776-88-2
M.F
C52H56O6P2
M. Wt
838.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,6'-((3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-...

CAS Number

138776-88-2

Product Name

6,6'-((3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine

IUPAC Name

6-[2-(2-benzo[d][1,3,2]benzodioxaphosphepin-6-yloxy-3,5-ditert-butylphenyl)-4,6-ditert-butylphenoxy]benzo[d][1,3,2]benzodioxaphosphepine

Molecular Formula

C52H56O6P2

Molecular Weight

838.9 g/mol

InChI

InChI=1S/C52H56O6P2/c1-49(2,3)33-29-39(47(41(31-33)51(7,8)9)57-59-53-43-25-17-13-21-35(43)36-22-14-18-26-44(36)54-59)40-30-34(50(4,5)6)32-42(52(10,11)12)48(40)58-60-55-45-27-19-15-23-37(45)38-24-16-20-28-46(38)56-60/h13-32H,1-12H3

InChI Key

AQVQTKKOMSVMPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)OP2OC3=CC=CC=C3C4=CC=CC=C4O2)C5=C(C(=CC(=C5)C(C)(C)C)C(C)(C)C)OP6OC7=CC=CC=C7C8=CC=CC=C8O6

6,6'-((3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine is a complex organic compound notable for its unique structure that features a biphenyl backbone heavily substituted with tert-butyl groups. The presence of these bulky tert-butyl groups enhances the compound's stability and solubility, making it a valuable candidate in various chemical applications. The compound belongs to a class of phosphorus-containing compounds known for their diverse reactivity and potential applications in catalysis and materials science .

Due to its functional groups:

  • Oxidation Reactions: The presence of ether linkages allows for potential oxidation reactions, which can lead to the formation of peroxides or other oxygenated products .
  • Substitution Reactions: The biphenyl structure can undergo electrophilic substitution reactions, particularly at the unsubstituted aromatic positions.
  • Coordination Chemistry: The phosphorus atom can coordinate with various metal centers, facilitating catalytic processes in organic synthesis .

Research into the biological activity of 6,6'-((3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine has revealed several potential applications:

  • Antioxidant Properties: Preliminary studies suggest that this compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress .
  • Anti-inflammatory Effects: Investigations into its interactions with inflammatory pathways indicate potential therapeutic uses in mitigating inflammatory responses .
  • Enzyme Inhibition: The compound has been studied for its ability to inhibit certain enzymes, which could be beneficial in drug development .

The synthesis of 6,6'-((3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine typically involves several key steps:

  • Formation of the Biphenyl Core: This is achieved through a palladium-catalyzed Suzuki coupling reaction between appropriate phenolic precursors.
  • Introduction of Tert-Butyl Groups: Tert-butyl groups are introduced via Friedel-Crafts alkylation using tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
  • Cyclization to Form Dioxaphosphepine: The final step involves cyclization with phosphorus-containing reagents to form the dioxaphosphepine ring structure .

6,6'-((3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine has diverse applications across various fields:

  • Catalysis: It serves as a ligand in asymmetric synthesis and hydroformylation reactions due to its sterically hindered structure that stabilizes transition states .
  • Material Science: Utilized in the development of polymers and resins that require enhanced thermal stability and mechanical properties .
  • Pharmaceutical Research: Explored for potential therapeutic applications due to its biological activity profile .

Studies on the interactions of this compound with biological macromolecules have shown:

  • Binding Affinity: The compound can bind to metal ions and proteins, influencing their catalytic activities and stability.
  • Mechanism of Action: Its ability to modulate oxidative stress pathways suggests involvement in cellular signaling mechanisms that could be targeted for therapeutic interventions .

Several compounds share structural features or biological activities with 6,6'-((3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diolBiphenyl core with hydroxyl groupsLacks phosphorus; used primarily as an antioxidant
6-(tert-butoxy)-benzopyrano[4',3':4]chromeneContains benzopyrano structureExhibits different biological activities; less bulky
4-tert-butylphenolSimple phenolic structureCommonly used as an antioxidant; less complex than dioxaphosphepine

The uniqueness of 6,6'-((3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine lies in its intricate dioxaphosphepine ring and enhanced steric hindrance due to multiple tert-butyl groups. This combination contributes to its stability and reactivity in various chemical contexts .

XLogP3

16.8

Hydrogen Bond Acceptor Count

6

Exact Mass

838.35521350 g/mol

Monoisotopic Mass

838.35521350 g/mol

Heavy Atom Count

60

Dates

Last modified: 08-15-2024

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